Benzoxazole, 5-chloro-2-hydrazino-

Description

Overview of the Benzoxazole (B165842) Heterocyclic System in Modern Organic Chemistry

The benzoxazole nucleus is an aromatic heterocyclic system with the molecular formula C₇H₅NO. globalresearchonline.netwikipedia.org Its planarity and the presence of both nitrogen and oxygen heteroatoms contribute to its distinct electronic characteristics and reactivity. chemicalbook.com This structural motif is relatively stable due to its aromaticity, yet it possesses reactive sites that allow for diverse functionalization. wikipedia.org The synthesis of benzoxazole derivatives has been a significant focus for synthetic chemists, with numerous methods developed to access this important scaffold. researchgate.netorganic-chemistry.orgnih.gov These methods often involve the condensation of o-aminophenols with various reagents like carboxylic acids, aldehydes, or orthoesters. chemicalbook.comnih.govtaylorandfrancis.com The versatility of these synthetic routes allows for the introduction of a wide array of substituents onto the benzoxazole core, leading to a vast library of compounds with tailored properties.

Role of Substituted Benzoxazoles as Privileged Scaffolds in Synthetic and Medicinal Chemistry Research

Substituted benzoxazoles are recognized as "privileged scaffolds" in medicinal chemistry. researchgate.netnih.govnih.govresearchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. benthamscience.com The benzoxazole core is present in a number of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. globalresearchonline.netnih.govnih.govnih.govresearchgate.netresearchgate.net The ability to readily modify the benzoxazole structure allows chemists to fine-tune the pharmacological profile of these molecules, optimizing their efficacy and selectivity. nih.gov For instance, the introduction of different functional groups can influence the compound's solubility, metabolic stability, and interaction with specific enzymes or receptors. nih.gov

Specific Focus: Benzoxazole, 5-chloro-2-hydrazino- as a Key Intermediate and Research Compound

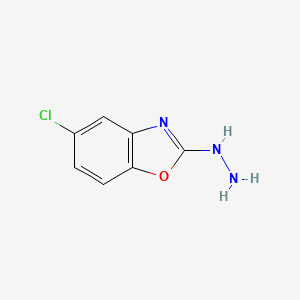

Within the large family of benzoxazole derivatives, Benzoxazole, 5-chloro-2-hydrazino- holds particular importance as a key synthetic intermediate and a subject of research in its own right. chemspider.comsigmaaldrich.com This compound, with the chemical formula C₇H₆ClN₃O, features a chlorine atom at the 5-position and a hydrazino group at the 2-position of the benzoxazole ring system. chemspider.com

Table 1: Physicochemical Properties of Benzoxazole, 5-chloro-2-hydrazino-

| Property | Value | Source |

| Molecular Formula | C₇H₆ClN₃O | chemspider.comsigmaaldrich.com |

| Molecular Weight | 183.60 g/mol | sigmaaldrich.com |

| CAS Number | 912773-31-0 | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

The presence of the reactive hydrazino group makes this compound a versatile building block for the synthesis of more complex heterocyclic systems. Hydrazines are known to react with a variety of carbonyl compounds and other electrophiles, enabling the construction of diverse molecular architectures. nih.govnih.govtjpsj.org The chlorine substituent can also be a site for further chemical modification, although it is generally less reactive than the hydrazino group. The synthesis of Benzoxazole, 5-chloro-2-hydrazino- can be achieved through various routes, often starting from 5-chloro-2-mercaptobenzoxazole (B1348873) or 2,5-dichlorobenzoxazole. researchgate.netgoogle.com

Contextualization within the Broader Field of Hydrazino-Functionalized Heterocycles

Benzoxazole, 5-chloro-2-hydrazino- belongs to the broader class of hydrazino-functionalized heterocycles. This class of compounds is of significant interest in medicinal and materials chemistry. The hydrazine (B178648) moiety (–NHNH₂) is a powerful functional group that can participate in a wide range of chemical transformations, leading to the formation of various heterocyclic rings such as pyrazoles, triazoles, and pyridazines. rsc.orgresearchgate.netzsmu.edu.ua The incorporation of a hydrazine group into a heterocyclic scaffold often imparts unique biological properties. Hydrazide derivatives have been investigated for a wide range of therapeutic applications. acs.org The ability of the hydrazine group to form hydrogen bonds and coordinate to metal ions also makes these compounds interesting for applications in supramolecular chemistry and catalysis. acs.org Therefore, the study of Benzoxazole, 5-chloro-2-hydrazino- not only provides insights into the chemistry of benzoxazoles but also contributes to the broader understanding of the role of hydrazino-functionalized heterocycles in modern chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-1,3-benzoxazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c8-4-1-2-6-5(3-4)10-7(11-9)12-6/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFZBRRENHODQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214044 | |

| Record name | Benzoxazole, 5-chloro-2-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-22-5 | |

| Record name | Benzoxazole, 5-chloro-2-hydrazino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC24969 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 5-chloro-2-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzoxazole, 5 Chloro 2 Hydrazino and Its Precursors

Established Synthetic Routes to the Benzoxazole (B165842) Nucleus

The construction of the benzoxazole scaffold is a well-established area of organic synthesis, with several reliable methods available.

A primary and versatile method for synthesizing the benzoxazole nucleus is the condensation of o-aminophenols with various carbonyl compounds. nih.govrsc.orgresearchgate.net This approach is widely utilized due to the ready availability of o-aminophenol precursors. nih.govrsc.orgresearchgate.net The reaction can be carried out with aldehydes, ketones, carboxylic acids and their derivatives, alcohols, and other substrates under varying reaction conditions and with different catalysts. nih.govrsc.orgresearchgate.net For instance, samarium triflate has been used as a reusable acid catalyst for the condensation of o-aminophenols with aldehydes in an aqueous medium. chemicalbook.com Another approach involves the reaction of o-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper iodide, which tolerates various substituents on the o-aminophenol, including chloro groups. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| o-aminophenol | Aldehyde | Samarium triflate / Aqueous medium | 2-substituted benzoxazole |

| o-aminophenol | β-diketone | Brønsted acid and CuI | 2-substituted benzoxazole |

| o-aminophenol | Tertiary amide | Triflic anhydride (B1165640) and 2-Fluoropyridine | 2-substituted benzoxazole |

| o-aminophenol | N-cyano-N-phenyl-p-toluenesulfonamide | Lewis acid (e.g., BF₃·Et₂O) | 2-aminobenzoxazole |

Intramolecular cyclization reactions provide another important avenue to the benzoxazole core. These methods often involve the formation of a key intermediate that subsequently undergoes ring closure. One such method is the reaction of ortho-substituted anilines with functionalized orthoesters. organic-chemistry.org Additionally, 2-bromoarylamides can undergo intramolecular cyclization in the presence of a base like potassium carbonate or cesium carbonate and a copper catalyst to yield benzoxazoles. chemicalbook.com

Synthesis of 2-Hydrazinobenzoxazole Intermediates

The introduction of the hydrazino group at the 2-position of the benzoxazole ring is a critical step in the synthesis of the target compound.

A common precursor for the synthesis of 2-hydrazinobenzoxazoles is 2-mercaptobenzoxazole (B50546). researchgate.nettjpsj.org This starting material can be synthesized from the reaction of ortho-aminophenol with carbon disulfide in the presence of ethanolic potassium hydroxide. tjpsj.org The subsequent conversion to the hydrazino derivative is a key transformation.

The treatment of 2-mercaptobenzoxazole with hydrazine (B178648) hydrate (B1144303) is a widely reported method for producing 2-hydrazinobenzoxazole. researchgate.nettjpsj.orgresearchgate.net This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. researchgate.nettjpsj.org The nucleophilic substitution of the mercapto group by the hydrazine moiety proceeds to form the desired 2-hydrazinobenzoxazole. researchgate.net This intermediate is crucial for the synthesis of various derivatives. nih.gov

| Precursor | Reagent | Conditions | Product |

| 2-Mercaptobenzoxazole | Hydrazine Hydrate | Reflux in ethanol | 2-Hydrazinobenzoxazole |

| 2-Chlorobenzoxazole | Hydrazine Hydrate | - | 2-Hydrazinobenzoxazole |

Introduction of the 5-Chloro Substituent

The final structural feature of the target molecule is the chloro group at the 5-position of the benzoxazole ring. This can be achieved either by starting with a pre-chlorinated precursor or by chlorination of the benzoxazole ring system.

One synthetic strategy involves the use of 2-amino-4-chlorophenol (B47367) as the starting material. nih.gov The condensation of this chloro-substituted o-aminophenol with a suitable reagent, such as urea (B33335), can directly lead to the formation of 5-chloro-benzoxazolinone, a precursor that can be further modified to introduce the hydrazino group. nih.gov

Alternatively, direct chlorination of the benzoxazole nucleus can be employed. However, this can sometimes lead to a mixture of products. google.com For instance, the chlorination of benzoxazole can result in 2-chlorobenzoxazole, and further chlorination can lead to dichlorinated products like 2,6-dichlorobenzoxazole. google.comgoogle.com Therefore, for the selective synthesis of the 5-chloro derivative, starting with a precursor that already contains the chlorine atom in the desired position, such as 4-chloro-2-nitroaniline, is often the preferred method. The synthesis of 2-amino-5-chlorobenzoxazole has also been achieved through the amination of 2,5-dichlorobenzoxazole. google.com

Strategies for Halogenation on the Benzene (B151609) Ring

The introduction of a halogen atom, such as chlorine, onto the benzene ring of a benzoxazole precursor is a critical step in the synthesis of the target compound. The position of halogenation is influenced by the directing effects of the substituents already present on the aromatic ring.

One common precursor for benzoxazoles is 2-aminophenol (B121084). rsc.org For the synthesis of 5-chloro-substituted benzoxazoles, 2-amino-4-chlorophenol is a key starting material. The synthesis of this precursor can be achieved through the direct chlorination of 2-aminophenol. However, controlling the regioselectivity to favor the 4-position can be challenging due to the activating and ortho-, para-directing nature of the amino and hydroxyl groups.

A more controlled approach involves the use of a starting material that already contains the desired chloro-substitution pattern. For instance, the synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one starts from 2-amino-4-chlorophenol, which is then reacted with urea. nih.gov

Another strategy involves the direct halogenation of the benzoxazole ring system itself. While direct chlorination of 1,3-benzoxazole can lead to the formation of 2-chloro-benzoxazole, further reaction can result in dichlorination, such as the formation of 2,6-dichloro-benzoxazole. google.com Ruthenium and rhodium catalysts have been employed for the regioselective halogenation of 2-arylbenzo[d]oxazoles at the C7 and ortho-positions of the 2-aryl ring, respectively, using N-halosuccinimides as the halogen source. researchgate.net

Table 1: Halogenation Strategies for Benzoxazole Precursors

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 2-Aminophenol | Chlorinating agent | 2-Amino-4-chlorophenol | nih.gov |

| 1,3-Benzoxazole | Gaseous chlorine, FeCl₃, POCl₃ | 2-Chloro-benzoxazole / 2,6-Dichloro-benzoxazole | google.com |

| 2-Arylbenzo[d]oxazole | N-Halosuccinimide, Ru-catalyst | C7-Halogenated 2-arylbenzo[d]oxazole | researchgate.net |

| 2-Arylbenzo[d]oxazole | N-Halosuccinimide, Rh-catalyst | Ortho-Halogenated 2-arylbenzo[d]oxazole | researchgate.net |

Sequential Synthesis Approaches

The synthesis of "Benzoxazole, 5-chloro-2-hydrazino-" is typically achieved through a sequential approach, where the benzoxazole core is first constructed, followed by the introduction of the hydrazino group.

A plausible synthetic route starts with 2-amino-4-chlorophenol. This precursor can be reacted with a suitable reagent to form the 2-substituted benzoxazole ring. A common method for the formation of the benzoxazole ring is the condensation of a 2-aminophenol with various carbonyl compounds. rsc.org

For the introduction of the 2-hydrazino group, a common intermediate is a 2-mercaptobenzoxazole or a 2-chlorobenzoxazole. For instance, 2-mercaptobenzoxazole can be synthesized from the reaction of an ortho-hydroxyaniline with carbon disulfide. tjpsj.org The resulting 2-mercaptobenzoxazole can then be reacted with hydrazine hydrate to yield 2-hydrazinobenzoxazole. tjpsj.org To obtain the 5-chloro derivative, this reaction sequence would start with 2-amino-4-chlorophenol.

Alternatively, a 5-chlorobenzoxazol-2-one can be synthesized from 2-amino-4-chlorophenol and urea. nih.gov This intermediate can then be converted to the 2-chloro derivative. The reaction of 1,3-benzoxazol-2-ones with phosphorus pentachloride can yield chloro-benzoxazoles. google.com The resulting 2-chloro-5-chlorobenzoxazole can then undergo nucleophilic substitution with hydrazine to yield "Benzoxazole, 5-chloro-2-hydrazino-".

Another approach involves the synthesis of 5-chloro-2(3H)-benzoxazolinone-3-acetyl hydrazide, which is then reacted with various aldehydes to form hydrazone derivatives. nih.gov While this does not directly yield the target compound, it demonstrates a method for introducing a hydrazide-related functionality.

A general sequence for the synthesis of "Benzoxazole, 5-chloro-2-hydrazino-" can be summarized as follows:

Formation of the 5-chlorobenzoxazole (B107618) precursor: This can be achieved by starting with 2-amino-4-chlorophenol and reacting it with a suitable reagent like urea or phosgene (B1210022) to form 5-chloro-1,3-benzoxazol-2(3H)-one. nih.gov

Conversion to a 2-substituted intermediate: The 2-oxo group can be converted to a more reactive group, such as a 2-chloro group, by reacting with an agent like phosphorus oxychloride or phosphorus pentachloride. google.com

Introduction of the hydrazino group: The 2-chloro-5-chlorobenzoxazole can then be reacted with hydrazine hydrate in a nucleophilic substitution reaction to replace the chlorine at the 2-position with a hydrazino group.

Table 2: Sequential Synthesis of Benzoxazole, 5-chloro-2-hydrazino- (Proposed)

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Amino-4-chlorophenol | Urea | 5-Chloro-1,3-benzoxazol-2(3H)-one |

| 2 | 5-Chloro-1,3-benzoxazol-2(3H)-one | POCl₃ or PCl₅ | 2,5-Dichlorobenzoxazole |

| 3 | 2,5-Dichlorobenzoxazole | Hydrazine hydrate | Benzoxazole, 5-chloro-2-hydrazino- |

Green Chemistry Principles in Benzoxazole Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of benzoxazoles to develop more environmentally friendly and sustainable processes. Key areas of focus include the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.

Several studies have reported the use of water as a green solvent for the synthesis of benzoxazoles. For example, samarium triflate has been used as a reusable acid catalyst for the condensation of o-aminophenols and aldehydes in an aqueous medium. organic-chemistry.org This method offers mild reaction conditions and avoids the use of volatile organic solvents.

The use of recyclable catalysts is another important aspect of green benzoxazole synthesis. Metal oxide catalysts like alumina (B75360) and mixed metal oxides such as TiO₂-ZrO₂ have been employed for the synthesis of 2-aryl benzoxazoles, offering advantages like high yields, shorter reaction times, and catalyst recyclability. rsc.org Magnetic nanoparticles functionalized with an ionic liquid have also been used as a catalyst that can be easily separated from the reaction mixture using an external magnet and reused for several cycles with only a slight decrease in activity. nih.gov

Solvent-free reaction conditions represent a significant advancement in green synthesis. The use of a Brønsted acidic ionic liquid gel catalyst under solvent-free conditions for the reaction of 2-aminophenol and aldehydes has been reported to give high yields, with the catalyst being reusable for multiple runs. rsc.org Sonication has also been employed to promote the reaction under solvent-free conditions, leading to faster reaction rates and high yields. nih.gov

Visible-light-driven photocatalysis using an organic photocatalyst and molecular oxygen as an inexpensive oxidant is another green approach for the synthesis of 2-arylbenzoxazoles. rsc.org This method avoids the use of harsh oxidants and operates under mild conditions.

Table 3: Green Chemistry Approaches in Benzoxazole Synthesis

| Green Principle | Methodology | Catalyst/Reagent | Solvent/Condition | Reference(s) |

|---|---|---|---|---|

| Use of Green Solvents | Condensation of o-aminophenols and aldehydes | Samarium triflate | Aqueous medium | organic-chemistry.org |

| Recyclable Catalysts | Condensation of 2-aminophenol and aldehydes | Alumina | Acetonitrile | rsc.org |

| Recyclable Catalysts | Reaction of 2-aminophenol and aromatic aldehydes | TiO₂-ZrO₂ | Acetonitrile | rsc.org |

| Recyclable Catalysts | Coupling/cyclization reactions | Imidazolium chlorozincate (II) ionic liquid on Fe₃O₄ nanoparticles | Solvent-free, sonication | nih.gov |

| Solvent-Free Conditions | Condensation of 2-aminophenol and aldehydes | Brønsted acidic ionic liquid gel | Solvent-free | rsc.org |

| Energy Efficiency/Alternative Energy | Aerobic oxidation of phenolic imines | Eosin Y bis(tetrabutyl ammonium (B1175870) salt) | Visible light | rsc.org |

Chemical Transformations and Derivatization Studies of Benzoxazole, 5 Chloro 2 Hydrazino

Reactions at the Hydrazino Moiety (R-NHNH2)

The presence of the hydrazino group (-NHNH2) in Benzoxazole (B165842), 5-chloro-2-hydrazino- serves as a key functional handle for various chemical modifications. This section details the condensation and cyclization reactions that this moiety readily undergoes.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones) leading to Hydrazones

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a classic condensation reaction. researchgate.net In the case of Benzoxazole, 5-chloro-2-hydrazino-, the terminal nitrogen of the hydrazino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes or ketones. This is typically followed by the elimination of a water molecule to yield the corresponding hydrazone. researchgate.netnih.gov This reaction is often catalyzed by a small amount of acid. researchgate.net

The synthesis of acylhydrazones, a subset of hydrazones, can be achieved through the condensation of a carboxylic acid hydrazide with an aldehyde or ketone. nih.gov These reactions are valuable for creating a diverse library of compounds. For instance, a series of hydrazide-hydrazones were synthesized from various hydrazides and aldehydes, and their chemical structures were confirmed using spectroscopic methods. nih.gov

The general reaction scheme involves the mixing of Benzoxazole, 5-chloro-2-hydrazino- with an appropriate aldehyde or ketone in a suitable solvent, often with gentle heating to drive the reaction to completion. The resulting hydrazones are typically stable, crystalline solids.

Table 1: Examples of Hydrazone Synthesis from Carbonyl Compounds

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Hydrazone) |

| Benzoxazole, 5-chloro-2-hydrazino- | Benzaldehyde (B42025) | N'-(phenylmethylene)benzoxazole-2-carbohydrazide |

| Benzoxazole, 5-chloro-2-hydrazino- | Acetone | N'-(propan-2-ylidene)benzoxazole-2-carbohydrazide |

| Benzoxazole, 5-chloro-2-hydrazino- | 4-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene)benzoxazole-2-carbohydrazide |

Note: The product names are illustrative examples of the general structure that would be formed.

Cyclization Reactions to Form Novel Fused Heterocyclic Systems

The hydrazino moiety of Benzoxazole, 5-chloro-2-hydrazino- is a key precursor for the synthesis of various fused heterocyclic systems. These reactions often proceed through an initial condensation or acylation at the hydrazino group, followed by an intramolecular cyclization to form stable five-membered rings.

Triazoles, five-membered heterocyclic rings with three nitrogen atoms, can be synthesized from hydrazino compounds. mdpi.comresearchgate.net The 1,2,4-triazole (B32235) ring system, in particular, can be formed from acylthiosemicarbazides, which are derivatives of hydrazides. For example, the cyclization of 1-acylthiosemicarbazides in the presence of a base like triethylamine (B128534) can lead to the formation of 1,2,4-triazole-5(4H)-thiones. nih.gov Another method involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazides, which are then cyclized. nih.gov

Table 2: Synthesis of Triazole Derivatives

| Starting Material | Reagent(s) | Resulting Heterocycle |

| Benzoxazole, 5-chloro-2-hydrazino- derived thiosemicarbazide (B42300) | Triethylamine | 5-(5-chloro-benzoxazol-2-yl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| Benzoxazole, 5-chloro-2-hydrazino- derived acylhydrazide | Phenyl isothiocyanate, then NaOH | 5-(5-chloro-benzoxazol-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol nih.gov |

Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. nih.gov The 1,3,4-oxadiazole (B1194373) scaffold can be synthesized from acid hydrazides. A common method involves the cyclodehydration of diacylhydrazines, which can be formed by reacting an acid hydrazide with an acid chloride or another acid hydrazide. nih.gov Various dehydrating agents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid can be used to facilitate this cyclization. nih.gov One-pot syntheses have also been developed, for example, by reacting acyl hydrazides with acyl chlorides using a catalyst like 10-camphorsulfonic acid. researchgate.net

Table 3: Synthesis of Oxadiazole Derivatives

| Starting Material | Reagent(s) | Resulting Heterocycle |

| Benzoxazole, 5-chloro-2-hydrazino- derived acylhydrazide | β-Benzoyl propionic acid, POCl3 | 2-(5-chloro-benzoxazol-2-yl)-5-(2-carboxyethyl)phenyl-1,3,4-oxadiazole nih.gov |

| Benzoxazole, 5-chloro-2-hydrazino- derived acylhydrazide | Aroyl propanoic acid | 2-(5-chloro-benzoxazol-2-yl)-5-aroylmethyl-1,3,4-oxadiazole |

Thiadiazoles are five-membered heterocyclic rings containing one sulfur and two nitrogen atoms. ijraset.com The 1,3,4-thiadiazole (B1197879) ring system can be synthesized from thiosemicarbazide derivatives. One established method involves the acid-catalyzed cyclization of thiosemicarbazides. ijraset.com For instance, reacting a hydrazide with an isothiocyanate produces a thiosemicarbazide, which can then be cyclized. nih.gov Another route involves the reaction of an acid hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate, which is then cyclized.

Table 4: Synthesis of Thiadiazole Derivatives

| Starting Material | Reagent(s) | Resulting Heterocycle |

| Benzoxazole, 5-chloro-2-hydrazino- derived thiosemicarbazide | Orthophosphoric acid | 2-amino-5-(5-chloro-benzoxazol-2-yl)-1,3,4-thiadiazole nih.gov |

| Benzoxazole, 5-chloro-2-hydrazino- derived acid hydrazide | Carbon disulfide, KOH | 5-(5-chloro-benzoxazol-2-yl)-1,3,4-thiadiazole-2-thiol |

Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms. researchgate.net They can be synthesized through the cyclocondensation reaction of hydrazines with β-dicarbonyl compounds or their equivalents. nih.govmdpi.com The reaction of Benzoxazole, 5-chloro-2-hydrazino- with a 1,3-diketone in a suitable solvent, often with acid or base catalysis, would lead to the formation of a pyrazole (B372694) ring fused or attached to the benzoxazole core. organic-chemistry.org The regioselectivity of the reaction can sometimes be a challenge, potentially leading to a mixture of isomers. mdpi.com

Table 5: Synthesis of Pyrazole Derivatives

| Starting Material | Reagent(s) | Resulting Heterocycle |

| Benzoxazole, 5-chloro-2-hydrazino- | Acetylacetone | 3-(5-chloro-benzoxazol-2-yl)-5,7-dimethyl-1H-pyrazole |

| Benzoxazole, 5-chloro-2-hydrazino- | Ethyl acetoacetate | 3-(5-chloro-benzoxazol-2-yl)-5-methyl-1H-pyrazol-5(4H)-one |

Reactivity of the Benzoxazole Ring System

The chemical behavior of Benzoxazole, 5-chloro-2-hydrazino- is dictated by the interplay of its constituent parts: the electron-rich benzoxazole nucleus, the deactivating but ortho-, para-directing chloro substituent, and the strongly activating, nucleophilic hydrazino group.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.commsu.edu In Benzoxazole, 5-chloro-2-hydrazino-, the benzene (B151609) portion of the molecule has three unsubstituted positions available for substitution: C4, C6, and C7. The regiochemical outcome of an EAS reaction is determined by the directing effects of the existing substituents—the chloro group, the fused oxazole (B20620) ring, and the hydrazino group (via its connection at C2).

Directing Effects:

Chloro Group (at C5): Halogens are deactivating due to their inductive electron-withdrawing effect (-I), making the ring less reactive than benzene. However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance (+R effect). libretexts.org Thus, the chloro group at C5 directs incoming electrophiles to the C4 and C6 positions.

Fused Oxazole Ring: The oxygen atom of the oxazole ring acts as an activating, ortho-, para-directing group, favoring substitution at C4 and C6. The nitrogen atom is deactivating. The net effect of the fused heterocyclic ring typically directs substitution onto the benzene ring.

2-Hydrazino Group: The hydrazino group (-NHNH₂) is a powerful activating group and an ortho-, para-director. Its influence is transmitted through the heterocyclic system to the benzene ring, enhancing the electron density, particularly at the positions ortho and para to the oxazole oxygen (C4 and C6).

Considering the combined influence of these groups, the C4 and C6 positions are strongly activated towards electrophilic attack. The C7 position is the least likely to be substituted. The steric hindrance from the adjacent hydrazino group might slightly disfavor substitution at C4 compared to C6, potentially making C6 the most favorable position for many electrophilic substitution reactions.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. msu.edulibretexts.org The conditions for these reactions would need to be carefully controlled due to the presence of the acid-sensitive hydrazino group, which can be protonated or oxidized under harsh acidic conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Electrophile | Probable Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | 5-chloro-2-hydrazino-6-nitrobenzoxazole | Strong directing effect of the activating hydrazino and oxazole oxygen groups towards C6, reinforced by the chloro group's para-directing effect. |

| Bromination | Br⁺ | 6-bromo-5-chloro-2-hydrazinobenzoxazole | Similar to nitration, the C6 position is electronically favored. Milder conditions would be required to prevent oxidation of the hydrazino group. |

Displacement of the Chloro Group: The chlorine atom at the C5 position is attached to an aromatic ring and is generally unreactive towards nucleophilic aromatic substitution (SNAr). SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this molecule, the hydrazino group is electron-donating, which deactivates the ring for SNAr. Therefore, displacing the chloro group with nucleophiles would require harsh conditions (high temperature and pressure) and is generally not a feasible synthetic route.

Reactivity of the Hydrazino Group: The 2-hydrazino group is the most likely site for nucleophilic-type reactions, where it itself acts as the nucleophile. The terminal nitrogen of the hydrazine (B178648) moiety is highly nucleophilic and readily reacts with electrophiles. For instance, it can react with aldehydes and ketones to form hydrazones, with acyl chlorides or anhydrides to form acylhydrazides, and with isocyanates to form semicarbazide (B1199961) derivatives. These reactions are central to the derivatization of 2-hydrazinobenzoxazoles.

Multi-Component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued in modern synthetic chemistry for their efficiency and atom economy. nih.gov The hydrazino group of Benzoxazole, 5-chloro-2-hydrazino- makes it an excellent candidate for participation in various MCRs, often acting as a key nucleophilic component.

One potential application is in the synthesis of fused heterocyclic systems. For example, hydrazines are known to react with β-ketoesters and other 1,3-dicarbonyl compounds to form pyrazoles. An MCR could be designed where Benzoxazole, 5-chloro-2-hydrazino- reacts with an aldehyde and a β-ketoester in a one-pot synthesis.

While specific MCRs involving Benzoxazole, 5-chloro-2-hydrazino- are not widely reported, its reactivity can be inferred from similar hydrazino-heterocycles. For instance, the Ugi-azide reaction, a five-component reaction, often utilizes a hydrazine component. rsc.org This suggests that Benzoxazole, 5-chloro-2-hydrazino- could potentially be used in similar complex transformations to rapidly build molecular diversity.

Table 2: Exemplar Multi-Component Reaction for a Hydrazino-Heterocycle

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|---|

| Pyrazole Synthesis (Hantzsch-type) | Hydrazine derivative (e.g., Benzoxazole, 5-chloro-2-hydrazino-) | β-Dicarbonyl compound (e.g., Acetylacetone) | Aldehyde (e.g., Benzaldehyde) | Acetic acid, reflux | Substituted Pyrazole fused or appended to the benzoxazole core |

Structure Activity Relationship Sar Investigations of Benzoxazole, 5 Chloro 2 Hydrazino Derivatives

Systematic Chemical Modification of the 5-chloro-2-hydrazino-Benzoxazole Core

The "Benzoxazole, 5-chloro-2-hydrazino-" scaffold serves as a versatile starting point for the synthesis of a diverse range of derivatives. The primary point of modification is the hydrazino (-NHNH2) group at the 2-position of the benzoxazole (B165842) ring. This reactive group readily undergoes condensation reactions with various aldehydes and ketones to form hydrazones.

A systematic approach to modifying this core involves the reaction of 5-chloro-2-hydrazinobenzoxazole with a library of substituted aromatic and heteroaromatic aldehydes. This leads to the formation of a series of Schiff bases (hydrazones), where the substituent on the aromatic ring can be varied to probe its effect on biological activity.

The general synthetic scheme for such modifications is presented below:

Scheme 1: General reaction for the synthesis of Benzoxazole, 5-chloro-2-hydrazino- derivatives.

The synthesis of the core structure itself can be achieved through multi-step reactions. For example, 2-mercaptobenzoxazole (B50546) can be prepared from the reaction of ortho-aminophenol with carbon disulfide. Subsequent treatment of 2-mercaptobenzoxazole with hydrazine (B178648) hydrate (B1144303) yields 2-hydrazinobenzoxazole. researchgate.net The introduction of the chloro group at the 5-position is typically achieved by starting with the appropriately substituted aminophenol, in this case, 4-chloro-2-aminophenol.

Influence of Substituent Position and Electronic Properties on Molecular Recognition

The biological activity of derivatives of "Benzoxazole, 5-chloro-2-hydrazino-" is significantly influenced by the nature, position, and electronic properties of the substituents on the phenyl ring introduced via the hydrazone linkage. SAR studies have revealed that both electron-donating and electron-withdrawing groups can modulate the biological response, and their position on the aromatic ring (ortho, meta, or para) is also critical.

In a study of anticonvulsant activities of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazone derivatives, a clear SAR was observed. The presence of certain substituents on the benzaldehyde (B42025) moiety led to compounds with higher activity than the reference drug, phenytoin.

Key Findings from SAR Studies:

Electron-donating groups: The presence of a para-methyl group (p-CH3) and a para-dimethylamino group (p-N(CH3)2) on the benzaldehyde ring resulted in potent anticonvulsant activity. nih.gov

Methoxy group position: An ortho-methoxy group (o-OCH3) was found to be favorable for activity, while the para-methoxy derivative was less active. nih.gov This highlights the importance of the substituent's position in dictating the molecule's interaction with its biological target.

Halogenation: The inherent 5-chloro substitution on the benzoxazole ring is itself a critical feature, often contributing to enhanced biological activity. Halogenated rings are frequently associated with increased antifungal potential in azole compounds.

The following table summarizes the anticonvulsant activity of selected 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazone derivatives, illustrating the influence of substituents.

| Compound ID | Substituent on Benzaldehyde Ring | Position | Observed Activity |

| 4d | Methoxy (-OCH3) | ortho | More active than phenytoin |

| 4g | Methyl (-CH3) | ortho | More active than phenytoin |

| 4h | Methyl (-CH3) | para | More active than phenytoin |

| 4m | Nitro (-NO2) | para | More active than phenytoin |

| 4n | Dimethylamino (-N(CH3)2) | para | More active than phenytoin |

Table 1: Anticonvulsant activity of selected 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazone derivatives. nih.gov

Conformational Analysis in Relation to Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of "Benzoxazole, 5-chloro-2-hydrazino-" derivatives aims to identify the low-energy, stable conformations and to correlate these with the bioactive conformation—the specific shape the molecule adopts when it binds to its target.

For benzoxazole derivatives, the planarity of the benzoxazole ring system is a key feature. However, the rotational freedom around the bonds connecting the hydrazone linkage and the substituted phenyl ring allows the molecule to adopt various conformations. The bioactive conformation is often stabilized by intramolecular hydrogen bonds and favorable steric interactions.

Computational methods, such as Density Functional Theory (DFT) and semi-empirical methods like AM1, are employed to model the conformational landscape of these molecules. researchgate.net These studies can predict the most stable conformers and the energy barriers between them. For example, in related heterocyclic systems, it has been shown that different conformers can coexist in solution, and their relative populations can be influenced by the solvent and the nature of the substituents.

The hydrazone linkage (-N=CH-) can exist in E and Z isomeric forms. The E isomer is generally more stable due to reduced steric hindrance. The orientation of the substituted phenyl ring relative to the benzoxazole core is another critical conformational parameter, defined by the torsion angles around the connecting single bonds. Understanding these conformational preferences is essential for designing molecules that are pre-organized into the bioactive conformation, potentially leading to higher affinity and selectivity.

Chemoinformatic and Library Design Approaches in SAR Studies

Chemoinformatics plays a crucial role in modern drug discovery by enabling the efficient design and analysis of chemical libraries. For SAR studies of "Benzoxazole, 5-chloro-2-hydrazino-" derivatives, chemoinformatic tools can be applied in several ways.

Library Design:

Starting with the 5-chloro-2-hydrazinobenzoxazole core, virtual libraries of derivatives can be generated by computationally combining it with a diverse range of commercially available or synthetically accessible aldehydes. researchgate.net This process, known as virtual screening, allows for the exploration of a vast chemical space without the need for immediate synthesis. The selection of building blocks (aldehydes in this case) can be guided by principles of diversity, ensuring a broad coverage of physicochemical properties such as size, lipophilicity, and electronic character.

Quantitative Structure-Activity Relationship (QSAR):

Once a set of derivatives has been synthesized and their biological activity measured, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. rsc.org These models generate statistical correlations between the 3D properties of the molecules (steric and electrostatic fields) and their biological activity. rsc.org The resulting contour maps can visualize regions where bulky groups or specific electronic features are favorable or unfavorable for activity, providing valuable insights for the design of the next generation of compounds.

Molecular Docking:

If the biological target of the "Benzoxazole, 5-chloro-2-hydrazino-" derivatives is known, molecular docking simulations can be performed. nih.gov This computational technique predicts the preferred binding mode and affinity of a ligand to its receptor. Docking studies can help to rationalize the observed SAR data at a molecular level. For instance, it can reveal why an ortho-substituent is more favorable than a para-substituent by showing specific hydrogen bonds or steric clashes within the binding pocket of the target protein.

By integrating these chemoinformatic approaches, the process of lead optimization can be significantly accelerated, leading to the more rapid identification of potent and selective drug candidates based on the "Benzoxazole, 5-chloro-2-hydrazino-" scaffold.

Mechanistic Research into Molecular Interactions Non Clinical Focus

In Vitro Enzyme Inhibition Studies

A primary step in characterizing a new chemical entity is to screen it against a panel of enzymes to identify any inhibitory activity. This process is crucial for understanding its potential therapeutic applications or off-target effects.

Identification of Target Enzymes

For a compound like Benzoxazole (B165842), 5-chloro-2-hydrazino-, researchers would typically screen it against a variety of enzymes known to be relevant in human disease. Based on the activities of other benzoxazole derivatives, potential targets could include, but are not limited to, monoamine oxidases (MAO), topoisomerase II, and proprotein convertase subtilisin/kexin type 9 (PCSK9). However, at present, there is no published research specifically identifying these or any other enzymes as targets for Benzoxazole, 5-chloro-2-hydrazino-.

Determination of Inhibition Kinetics

Once a target enzyme is identified, the next step involves detailed kinetic studies to understand the mechanism of inhibition. These studies determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. This information is vital for predicting how the compound will behave in a complex biological system. Data from such studies would typically be presented in a format similar to the hypothetical table below.

Hypothetical Inhibition Kinetics Data

| Target Enzyme | Inhibitor | Inhibition Type | K_i (nM) | IC_50 (µM) |

| MAO-A | Compound X | Competitive | 150 | 0.5 |

| Topoisomerase II | Compound Y | Non-competitive | 75 | 1.2 |

| PCSK9 | Compound Z | Uncompetitive | 200 | 2.5 |

This table is for illustrative purposes only. No such data is currently available for Benzoxazole, 5-chloro-2-hydrazino-.

Receptor Binding and Ligand-Target Interactions

Investigating how a compound binds to its molecular target provides critical insights into its potency and specificity. These studies are essential for structure-activity relationship (SAR) analysis and for optimizing the compound's properties.

Affinity and Selectivity Profiling

Receptor binding assays are used to measure the affinity (typically represented by the dissociation constant, K_d) of a compound for its target. A lower K_d value indicates a stronger binding interaction. Selectivity is assessed by testing the compound against a panel of related and unrelated receptors. High selectivity is often a desirable characteristic to minimize off-target effects.

Cell-Based Assays for Molecular Pathway Modulation (Non-Clinical)

Observing the effects of a compound in a cellular context is a crucial step to validate the findings from in vitro assays. These experiments can confirm that the compound engages its target within a living cell and elicits the expected downstream biological response. This can involve measuring changes in protein expression, signaling molecule concentration, or gene expression that are indicative of pathway modulation. As with the other areas of investigation, there is currently no published data on the effects of Benzoxazole, 5-chloro-2-hydrazino- in cell-based assays.

Apoptosis Induction Mechanisms in Cellular Models

Cell Cycle Regulation Studies

There is a lack of specific research on the effects of Benzoxazole, 5-chloro-2-hydrazino- on cell cycle regulation. However, investigations into other hydrazone-containing compounds have shown significant impacts on the cell cycle. For example, a series of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold were found to possess antitumor activity, suggesting a potential for cell cycle arrest, although the precise mechanisms were not fully elucidated in the provided context. The general class of hydrazones has been a focus in the design of antitumor agents, hinting that derivatives of Benzoxazole, 5-chloro-2-hydrazino- might also interfere with cell cycle progression. Further research is necessary to determine if this specific compound can induce cell cycle checkpoints, such as at the G2/M or G1/S phase, which is a common mechanism for many anticancer agents.

Specific Signaling Pathway Interventions (e.g., NF-κB, Akt)

Direct evidence linking Benzoxazole, 5-chloro-2-hydrazino- to specific signaling pathways like NF-κB or Akt is currently unavailable. However, the NF-κB signaling pathway is a known regulator of inflammation, cell survival, and apoptosis, and its modulation is a key mechanism for many therapeutic agents. nih.govfrontiersin.org The activation of NF-κB is often linked to cellular stress and can be influenced by various chemical compounds. nih.gov For instance, the inhibition of the 5-lipoxygenase (5-LOX) pathway has been shown to suppress NF-κB activation. nih.gov Given that benzoxazole derivatives have been explored for their anti-inflammatory properties, it is plausible that Benzoxazole, 5-chloro-2-hydrazino- could interact with the NF-κB pathway. Similarly, the PI3K/Akt pathway is crucial for cell survival and proliferation, and its inhibition is a target for cancer therapy. Research on other complex heterocyclic compounds has demonstrated interactions with such pathways. mdpi.com Future studies are warranted to investigate whether Benzoxazole, 5-chloro-2-hydrazino- can modulate the phosphorylation status of key proteins within the NF-κB and Akt signaling cascades.

Mechanistic Investigations of Antimicrobial Activity in vitro

The antimicrobial potential of benzoxazole derivatives has been more extensively studied, with several reports highlighting their activity against a range of pathogens.

Derivatives of 5-chloro-2(3H)-benzoxazolinone, a structurally similar compound, have demonstrated notable antibacterial and antifungal properties. nih.gov In one study, certain hydrazone derivatives of this compound showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net Specifically, compounds with a p-aminobenzoic acid or sulphanilamide substituent displayed good antibacterial and antifungal effects. nih.gov Another study on sulfonamides incorporating a 5-chloro-2-hydroxybenzaldehyde moiety reported activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.gov

Hydrazine-based compounds, in general, have also shown promising antifungal activity, particularly against Candida albicans. nih.gov These compounds have been reported to exhibit fungicidal effects, reduce biofilm formation, and show efficacy against drug-resistant fungal strains. nih.gov The mechanism of action for some antifungal agents includes the disruption of the plasma membrane and mitochondrial integrity, leading to a decrease in cellular energy production. nih.govresearchgate.net

The available data on related compounds suggest that the antimicrobial activity of Benzoxazole, 5-chloro-2-hydrazino- could stem from its ability to interfere with microbial cell wall synthesis, protein synthesis, or nucleic acid replication. The presence of the 5-chloro substituent and the hydrazino group are likely key contributors to its potential antimicrobial spectrum.

Below is a table summarizing the in vitro antimicrobial activity of various related benzoxazole and hydrazone derivatives against different microbial strains.

| Compound/Derivative Class | Microbial Strain | Activity/Observation | Reference |

| 5-Chloro-2(3H)-benzoxazolinone hydrazone derivatives | Staphylococcus aureus | Good activity | nih.gov |

| 5-Chloro-2(3H)-benzoxazolinone hydrazone derivatives | Escherichia coli | Good activity | nih.gov |

| 5-Chloro-2(3H)-benzoxazolinone hydrazone derivatives | Candida albicans | Good antifungal activity | nih.gov |

| Sulfonamides with 5-chloro-2-hydroxybenzaldehyde | Methicillin-sensitive Staphylococcus aureus | Active | nih.gov |

| Sulfonamides with 5-chloro-2-hydroxybenzaldehyde | Methicillin-resistant Staphylococcus aureus | Active | nih.gov |

| Sulfonamides with 5-chloro-2-hydroxybenzaldehyde | Mycobacterium tuberculosis | Active | nih.gov |

| Hydrazine-based compounds | Candida albicans | Fungicidal, reduces biofilm formation | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide a microscopic view of molecular structure and behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For instance, studies on related benzoxazole (B165842) derivatives utilize DFT to optimize molecular geometry and understand electronic characteristics. nih.govscielo.br

A typical DFT analysis involves optimizing the molecule's geometry to find its lowest energy state. From this optimized structure, parameters such as bond lengths, bond angles, and dihedral angles are determined. nih.gov Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. scielo.br

Table 1: Example DFT-Calculated Parameters for a Substituted Benzoxazole Derivative Note: The following data is for 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, a related compound, as a representative example of DFT analysis. nih.gov

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C16-O2 | 1.37 Å |

| Bond Length | C16-N4 | 1.30 Å |

| Bond Angle | O2-C16-N4 | 115.3° |

| Dihedral Angle | C18-C17-C16-O2 | 74.40° |

| Dihedral Angle | C18-C17-C16-N4 | -104.23° |

Ab Initio Methods for Molecular Properties

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization. These methods are employed to compute various molecular properties. For example, in a study on 5-methyl-2-(p-methylaminophenyl)benzoxazole, vibrational frequencies were computed using the Hartree-Fock method with a 6-31G* basis set. nih.gov The results were then compared with experimental data from FT-IR spectroscopy to validate the computational model and aid in the assignment of vibrational bands. nih.gov Such calculations are foundational for understanding the molecule's conformational space and spectroscopic signatures.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complexes

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are crucial for evaluating the stability of a ligand bound to a protein's active site. nih.govnih.gov For benzoxazole derivatives and related heterocycles, MD simulations provide insights into how these compounds interact with biological targets like enzymes or receptors. scielo.brnih.gov

The process involves placing the docked ligand-protein complex in a simulated physiological environment (typically a water box with ions) and applying classical mechanics principles to track its trajectory over a set period, often nanoseconds. nih.gov Key metrics analyzed during an MD simulation include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein's backbone or the ligand's position from its initial state. A stable, low RMSD value over time indicates that the complex has reached equilibrium and is stable. scielo.brnih.gov

Root-Mean-Square Fluctuation (RMSF): Assesses the fluctuation of individual amino acid residues in the protein. It helps identify flexible regions of the protein and how they are affected by ligand binding. nih.govsemanticscholar.org

Protein-Ligand Contacts: Analyzes the types and duration of interactions (e.g., hydrogen bonds, hydrophobic interactions, water bridges) between the ligand and the protein, which are essential for binding affinity. nih.gov

Table 2: Representative MD Simulation Stability Metrics for a Benzimidazole-CYP51 Complex Note: This data is from a 100 ns simulation of a benzimidazole (B57391) derivative (Compound 5f) with Candida sterol 14-α demethylase (CYP51) and serves as an example of the analysis performed. nih.gov

| MD Metric | Observation for CYP51-5f Complex | Indication |

|---|---|---|

| RMSD | Remained stable below 0.15 nm | High structural stability of the complex |

| RMSF | Showed less fluctuation compared to other complexes | Ligand binding increased the stability of the protein |

| Hydrogen Bonds | Maintained two hydrogen bonds for most of the simulation | Strong and persistent interaction with the active site |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For classes of compounds like benzoxazoles, QSAR models are developed to predict the activity of new, unsynthesized derivatives and to guide the optimization of lead compounds. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., dipole moment), steric (e.g., surface area), or physicochemical (e.g., lipophilicity via logP). nih.govbiolscigroup.us A mathematical model, often using multiple linear regression (MLR), is then generated to correlate these descriptors with the observed biological activity. nih.gov The predictive power of the QSAR model is rigorously validated using techniques like leave-one-out cross-validation (Q²) and by testing it on an external set of compounds. nih.govbiolscigroup.us

For example, a QSAR study on benzimidazole derivatives identified lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) as key descriptors governing their antifungal activity. nih.gov

Pharmacophore Modeling and Virtual Screening for Target Interaction

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govmdpi.com A pharmacophore model typically includes features like hydrogen-bond acceptors, hydrogen-bond donors, hydrophobic regions, and aromatic rings. nih.gov

Once a reliable pharmacophore model is generated from a set of known active compounds, it can be used as a 3D query to screen large chemical databases (a process called virtual screening). nih.govnih.gov This allows for the rapid identification of new, structurally diverse molecules that are likely to be active against the target of interest. Hits from the virtual screen are then typically subjected to further filtering, such as molecular docking, to refine the list of potential lead compounds for synthesis and biological testing. nih.govnih.gov This approach efficiently narrows down vast chemical libraries to a manageable number of promising candidates. mdpi.com

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is instrumental in predicting spectroscopic data and elucidating potential reaction mechanisms. As seen in studies of related benzoxazole and benzimidazole compounds, theoretical calculations can predict vibrational frequencies (IR and Raman), as well as NMR chemical shifts. nih.govnih.gov These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. nih.govmdpi.com

Furthermore, computational methods can be used to explore and predict reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can determine the most plausible mechanism for a given chemical transformation. researchgate.net For example, DFT calculations have been used to compare different potential pathways for the formation of the benzoxazole ring, identifying the one with the lowest kinetic barriers and most favorable thermodynamics. researchgate.net This predictive capability is crucial for optimizing reaction conditions and designing novel synthetic routes.

Advanced Analytical and Spectroscopic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "5-chloro-2-hydrazinylbenzoxazole." By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra of related benzoxazole (B165842) derivatives, aromatic protons typically appear as multiplets in the downfield region, while protons of the hydrazino group exhibit characteristic shifts. For instance, in similar structures like 5-chlorobenzimidazole, aromatic protons are observed as doublets and multiplets between δ 7.10 and 8.23 ppm. nih.gov The N-H protons of the hydrazino group would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the benzoxazole ring system and the substituent groups will resonate at distinct chemical shifts. For example, in analogous compounds like 5-chlorobenzotriazole, carbon signals for the benzene (B151609) ring appear in the range of δ 110-140 ppm. chemicalbook.com The carbon attached to the chlorine atom would be expected to show a specific chemical shift due to the electronegativity of the halogen. Aromatic carbons in similar benzamide (B126) structures have been observed between 115 and 160 ppm. researchgate.net

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals. wikipedia.orgnih.gov A COSY spectrum would reveal correlations between coupled protons, helping to establish the connectivity within the aromatic ring. core.ac.uk An HSQC spectrum would correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon signals based on the already assigned proton spectrum. wikipedia.org These techniques are crucial for resolving ambiguities that may arise from overlapping signals in the 1D spectra of complex molecules. wikipedia.orgcore.ac.uk

A representative, though not specific to this exact compound, data table for similar structures is provided below:

Table 1: Representative NMR Data for Benzoxazole Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.0 | m, d, dd |

| ¹H (NH/NH₂) | Variable (broad) | s (br) |

| ¹³C (Aromatic) | 110 - 150 | |

| ¹³C (C-Cl) | ~125 - 135 | |

| ¹³C (C-N) | ~150 - 160 |

Note: This table is illustrative and based on data for analogous structures. Actual chemical shifts for 5-chloro-2-hydrazinylbenzoxazole may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula of "5-chloro-2-hydrazinylbenzoxazole." This is a critical step in confirming the identity of the synthesized compound.

Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) can be used to induce fragmentation of the parent molecule. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure. For related benzoxazole and benzimidazole (B57391) structures, common fragmentation pathways include the loss of small molecules or radicals. For example, studies on similar heterocyclic compounds have shown tendencies to eliminate the chlorine atom or other substituent groups, leading to characteristic fragment ions. nih.gov Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govresearchgate.net The resulting spectra provide information about the functional groups present in "5-chloro-2-hydrazinylbenzoxazole."

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the hydrazino group, typically in the region of 3200-3400 cm⁻¹. The C=N stretching vibration of the benzoxazole ring would likely appear around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-Cl stretching vibrations would be observed in the lower frequency region of the spectrum. The analysis of vibrational spectra of related compounds like 1,2,5-oxadiazole helps in assigning the fundamental frequencies. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The aromatic ring vibrations would be expected to give strong signals in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for 5-chloro-2-hydrazinylbenzoxazole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazino) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | > 3000 |

| C=N (Benzoxazole) | Stretching | 1600 - 1650 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O-C (Benzoxazole) | Asymmetric Stretching | ~1250 |

| C-Cl | Stretching | 600 - 800 |

Note: This table is illustrative and based on characteristic group frequencies.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of "5-chloro-2-hydrazinylbenzoxazole" can be grown, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and intermolecular interactions. This technique has been successfully applied to determine the crystal structures of related benzoxazole derivatives, revealing details about their molecular conformation and packing in the solid state. For example, the crystal structure of 5-chloro-2-hydroxybenzaldehyde shows specific intermolecular hydrogen bonding patterns. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure and the extent of conjugation. The benzoxazole ring system is a chromophore, and its absorption spectrum is influenced by the substituents. The presence of the chloro and hydrazino groups will affect the electronic transitions within the molecule. The UV-Vis spectrum of "5-chloro-2-hydrazinylbenzoxazole" would be expected to show absorption maxima corresponding to π→π* transitions within the conjugated aromatic system. The position and intensity of these absorptions can provide insights into the electronic nature of the molecule. For instance, studies on 2-amino-5-chloropyridine (B124133) derivatives show absorption maxima that are analyzed to determine properties like the optical band gap. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of "5-chloro-2-hydrazinylbenzoxazole" and for separating it from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination. A sharp, symmetrical peak in the chromatogram at a specific retention time would indicate a high degree of purity. Different solvent systems and column types can be employed to optimize the separation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. It can be used to separate the components of a mixture and to identify each component based on its mass spectrum, thus confirming the purity and identity of "5-chloro-2-hydrazinylbenzoxazole."

Emerging Research Applications in Materials Science and Chemical Biology Non Clinical

Development of Fluorescent Probes and Chemical Sensors

The development of fluorescent probes for the detection of various analytes is a significant area of research. The benzoxazole (B165842) moiety is a well-known fluorophore, and its derivatives are often explored for their fluorescent properties. periodikos.com.br The hydrazino group in 5-chloro-2-hydrazinobenzoxazole provides a reactive site that can be utilized to design chemosensors.

The core principle behind using 5-chloro-2-hydrazinobenzoxazole as a precursor for fluorescent probes lies in the reaction of the hydrazino group with specific analytes. For instance, the condensation reaction of hydrazines with aldehydes or ketones to form hydrazones is a common strategy. This reaction can be designed to induce a change in the fluorescence of the benzoxazole core, leading to a "turn-on" or "turn-off" sensory response. The presence of a chlorine atom at the 5-position can further modulate the electronic and photophysical properties of the resulting probe.

While direct studies on 5-chloro-2-hydrazinobenzoxazole as a fluorescent probe are not extensively documented, research on analogous structures provides strong evidence for its potential. For example, hydrazone derivatives of benzothiazole (B30560) have been successfully developed as fluorescent probes for the detection of hydrazine (B178648). amazonaws.comresearchgate.net Similarly, probes based on other heterocyclic systems with hydrazone functionalities have been used to detect various species, including hydrogen sulfide (B99878) and hypochlorite. nih.govnih.gov

The design of such probes often involves the following general approach:

| Step | Description |

| 1. Synthesis | The hydrazino group of 5-chloro-2-hydrazinobenzoxazole is reacted with a target-specific aldehyde or ketone. |

| 2. Quenching | In the "off" state, the fluorescence of the benzoxazole fluorophore is quenched, often through a photoinduced electron transfer (PET) mechanism involving the hydrazone moiety. |

| 3. Recognition | The probe selectively interacts with the target analyte. |

| 4. Signal Transduction | This interaction disrupts the quenching mechanism, leading to a restoration or enhancement of fluorescence (chelation-enhanced fluorescence, CHEF), providing a detectable signal. |

The development of probes from 5-chloro-2-hydrazinobenzoxazole could be particularly useful for detecting biologically and environmentally important species.

Coordination Chemistry and Metal Complexation Studies

The hydrazino group and the nitrogen atom within the oxazole (B20620) ring of 5-chloro-2-hydrazinobenzoxazole make it an excellent candidate for use as a ligand in coordination chemistry. Hydrazones, readily formed from the hydrazino group, are versatile ligands that can coordinate to metal ions in various modes, leading to the formation of stable metal complexes. nih.govresearchgate.net

The coordination of metal ions to ligands derived from 5-chloro-2-hydrazinobenzoxazole can lead to the formation of complexes with interesting structural, electronic, and magnetic properties. These complexes have potential applications in catalysis, materials science, and as therapeutic agents. Research on metal complexes of hydrazone ligands has demonstrated their potential as antimicrobial and anticancer agents. nih.govredalyc.org

The synthesis of metal complexes with ligands derived from 5-chloro-2-hydrazinobenzoxazole would typically involve the reaction of a suitable metal salt with the pre-synthesized hydrazone ligand. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

| Metal Ion | Potential Coordination Geometry | Potential Applications |

| Cu(II) | Square planar, Tetrahedral, Octahedral | Catalysis, Antimicrobial agents |

| Ni(II) | Square planar, Octahedral | Catalysis, Magnetic materials |

| Co(II) | Tetrahedral, Octahedral | Catalysis, Pigments |

| Zn(II) | Tetrahedral | Fluorescent sensors, Therapeutic agents |

The study of such complexes can provide valuable insights into the fundamental principles of coordination chemistry and may lead to the discovery of new materials with novel functionalities. nih.govnih.gov

Potential in Organic Electronics and Advanced Materials

Benzoxazole derivatives are recognized for their utility in the field of organic electronics. researchgate.net Their rigid, planar structure and good charge-transporting properties make them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of a 5-chloro and a 2-hydrazino group onto the benzoxazole scaffold can be expected to modify its electronic properties, potentially leading to materials with enhanced performance.

The hydrazino group can be used as a synthetic handle to introduce other functional groups or to polymerize the molecule, creating larger conjugated systems with tailored electronic and optical properties. For example, the formation of hydrazones can extend the π-conjugation of the molecule, which is a key factor in determining the performance of organic electronic materials.

While specific research on the application of 5-chloro-2-hydrazinobenzoxazole in organic electronics is limited, the broader class of benzoxazole-containing materials has shown significant promise. mdpi.com The key properties that make these materials attractive for electronic applications include:

High thermal and chemical stability: Essential for long-lasting electronic devices.

Good hole-transporting properties: Important for efficient charge injection and transport in OLEDs and OPVs.

Tunable electronic structure: Allows for the optimization of energy levels to match other components in a device.

Further research is needed to explore the synthesis and characterization of polymers and other advanced materials derived from 5-chloro-2-hydrazinobenzoxazole and to evaluate their performance in electronic devices.

Catalysis Research Involving Benzoxazole Scaffolds

The benzoxazole scaffold is a versatile platform for the development of catalysts and ligands for various organic transformations. The nitrogen and oxygen atoms in the benzoxazole ring can act as coordination sites for metal catalysts, influencing their reactivity and selectivity.

The hydrazino group in 5-chloro-2-hydrazinobenzoxazole can be transformed into various other functional groups, allowing for the synthesis of a diverse library of ligands. For example, the formation of Schiff bases or other derivatives can lead to ligands with different steric and electronic properties, which can be used to fine-tune the performance of a catalyst.

Benzoxazole-based ligands have been used in a variety of catalytic reactions, including:

Cross-coupling reactions: Such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds.

Asymmetric catalysis: The development of chiral benzoxazole-based ligands can enable the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.

Oxidation and reduction reactions: Benzoxazole-containing catalysts can be used to mediate a wide range of redox transformations.

While direct catalytic applications of 5-chloro-2-hydrazinobenzoxazole have not been extensively reported, the known catalytic activity of related benzoxazole derivatives suggests that this compound could be a valuable building block for the development of new and efficient catalytic systems. researchgate.net

Future Research Trajectories and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of heterocyclic compounds, including benzoxazoles, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. durham.ac.ukbeilstein-journals.org These technologies offer significant advantages over traditional batch synthesis, such as enhanced reaction control, improved safety, and the potential for rapid library generation.

Flow Chemistry:

Continuous flow processes for the synthesis of highly functionalized benzoxazoles have been successfully developed. kent.ac.uk These methods often involve the reaction of precursors under controlled temperature and pressure within a microreactor, leading to higher yields and purity. kent.ac.uk For 5-chloro-2-hydrazino-benzoxazole, a potential flow synthesis could involve the reaction of a suitable 2-amino-4-chlorophenol (B47367) derivative with a hydrazine-containing reagent in a continuous flow system. This approach could offer precise control over reaction parameters, minimizing the formation of byproducts that can occur in batch reactions involving reactive intermediates. mdpi.com The development of a robust flow synthesis protocol would be a critical step towards the efficient and scalable production of this compound and its derivatives.

Automated Synthesis Platforms:

Automated synthesis platforms, which integrate robotic handling with software-controlled reaction sequences, are revolutionizing medicinal chemistry by enabling high-throughput synthesis of compound libraries. durham.ac.ukresearchgate.net An automated platform could be programmed to synthesize a diverse library of 5-chloro-2-hydrazino-benzoxazole derivatives by systematically varying the reactants. For instance, the hydrazino group can be reacted with a wide array of aldehydes and ketones to form corresponding hydrazones, a reaction that is amenable to automation. nih.gov This would allow for the rapid generation of a multitude of analogs for subsequent biological screening, accelerating the discovery of new lead compounds. researchgate.net

Exploration of Novel Mechanistic Targets via Phenotypic Screening

Phenotypic screening, which assesses the effects of compounds on whole cells or organisms without a preconceived target, is a powerful approach for discovering novel drug mechanisms. biorxiv.orgbiorxiv.org Given that derivatives of 5-chloro-2(3H)-benzoxazolinone have shown anticonvulsant activity, phenotypic screens could be employed to identify new neurological targets for 5-chloro-2-hydrazino-benzoxazole and its analogs. nih.gov